HSP90α N-Terminal Domain Binding Affinity vs Optimized Aminotriazoloquinazoline Leads
This compound exhibits a Kd of 19,000 nM for human HSP90α as measured by 2D ¹H–¹⁵N chemical shift perturbation NMR, representing a weak fragment-level affinity [1]. In contrast, structure-based optimization of aminotriazoloquinazoline chemotypes by Casale et al. (2014) yielded leads with nanomolar enzymatic potency (e.g., Ki = 8,400 nM for an early lead; further optimized compounds reached IC₅₀ values in the low nanomolar range) [2]. The 2.26-fold difference between the target compound's Kd (19,000 nM) and the early lead Ki (8,400 nM) defines the affinity gap addressable through fragment evolution, establishing this compound as a validated fragment hit with a confirmed binding mode to the HSP90 N-terminal ATP pocket amenable to structure-guided elaboration [1][2].
| Evidence Dimension | Binding affinity to human HSP90 N-terminal domain |
|---|---|
| Target Compound Data | Kd = 19,000 nM (HSP90α, 2D ¹H–¹⁵N NMR chemical shift perturbation) |
| Comparator Or Baseline | Early aminotriazoloquinazoline lead: Ki = 8,400 nM (HSP90β, enzymatic assay); optimized leads: IC₅₀ < 100 nM (Casale et al., Bioorg Med Chem, 2014) |
| Quantified Difference | Target compound affinity is 2.26-fold weaker than the early lead Ki; ≥190-fold weaker than optimized leads |
| Conditions | Human HSP90α N-terminal domain; 2D ¹H–¹⁵N HSQC NMR; solution-phase binding assay |
Why This Matters
Validated fragment hit with a defined binding epitope on a high-value oncology target enables structure-based optimization, which is a procurement-relevant rationale when selecting a starting point for medicinal chemistry campaigns over untested analogs.
- [1] BindingDB Entry. Kd = 19,000 nM for human HSP90α assessed by 2D ¹H–¹⁵N chemical shift perturbation NMR spectroscopy. Ligand ID associated with CAS 902580-22-7. View Source
- [2] Casale E, Amboldi N, Brasca MG, Caronni D, Colombo N, Dalvit C, Felder ER, Fogliatto G, Galvani A, Isacchi A, Polucci P, Riceputi L, Sola F, Visco C, Zuccotto F, Casuscelli F. Fragment-based hit discovery and structure-based optimization of aminotriazoloquinazolines as novel Hsp90 inhibitors. Bioorg Med Chem. 2014;22(15):4135-4150. View Source
